molecular formula C12H14N2O3 B14874366 1-(Pyridin-2-ylcarbonyl)piperidine-2-carboxylic acid

1-(Pyridin-2-ylcarbonyl)piperidine-2-carboxylic acid

Cat. No.: B14874366
M. Wt: 234.25 g/mol
InChI Key: VKHKRVHQUFIHIW-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylcarbonyl)piperidine-2-carboxylic acid is an organic compound that features a piperidine ring substituted with a pyridine-2-carbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylcarbonyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with pyridine-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylcarbonyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.

Scientific Research Applications

1-(Pyridin-2-ylcarbonyl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylcarbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pipecolic Acid:

    Proline: An amino acid with a similar piperidine ring structure but with a carboxyl group and an amino group.

Uniqueness

1-(Pyridin-2-ylcarbonyl)piperidine-2-carboxylic acid is unique due to the presence of both the pyridine-2-carbonyl group and the piperidine-2-carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-(pyridine-2-carbonyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c15-11(9-5-1-3-7-13-9)14-8-4-2-6-10(14)12(16)17/h1,3,5,7,10H,2,4,6,8H2,(H,16,17)

InChI Key

VKHKRVHQUFIHIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CC=N2

Origin of Product

United States

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